Trimethylsilylmethylmagnesium Chloride

Description

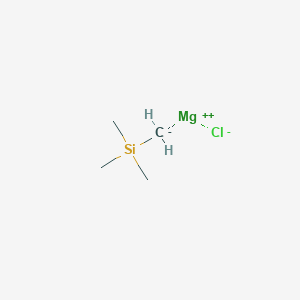

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;methanidyl(trimethyl)silane;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11Si.ClH.Mg/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBLTKZWYAHPKM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)[CH2-].[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClMgSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101267917 | |

| Record name | Magnesium, chloro[(trimethylsilyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101267917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13170-43-9 | |

| Record name | Magnesium, chloro[(trimethylsilyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101267917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Trimethylsilylmethylmagnesium Chloride: Synthesis, Mechanisms, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimethylsilylmethylmagnesium chloride, a potent Grignard reagent, stands as a cornerstone in modern organic synthesis. Its unique structure, featuring a silicon atom adjacent to the carbanionic center, imparts distinct reactivity that chemists have harnessed for sophisticated molecular construction. This guide provides an in-depth exploration of its synthesis, physicochemical properties, core reactivity, and pivotal applications, with a particular focus on its role in the Peterson olefination and other carbon-carbon bond-forming reactions. We will delve into the mechanistic underpinnings that dictate its synthetic utility, provide actionable experimental protocols, and discuss critical safety considerations for its handling, offering a comprehensive resource for professionals in research and development.

Physicochemical and Safety Profile

This compound, with the CAS number 13170-43-9, is typically supplied as a solution in ethereal solvents like diethyl ether or tetrahydrofuran (THF).[1][2] It is a highly reactive and flammable organometallic compound that requires stringent handling protocols.[1]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₄H₁₁ClMgSi | [1] |

| Molecular Weight | 146.97 g/mol | |

| Appearance | Clear, colorless to yellow or greenish liquid/low melting solid | [1] |

| Density | ~0.777 g/mL at 25 °C (1.0 M solution in diethyl ether) | [3] |

| Solubility | Soluble in ethereal solvents (diethyl ether, THF) | [1][4] |

| Reactivity | Reacts violently with water and other protic solvents | [1][4] |

| Flash Point | -40 °C (-40 °F) |[3] |

Safety and Handling: This reagent is classified as highly flammable and corrosive. It reacts violently with water, releasing flammable gases, and can cause severe skin burns and eye damage.[5] All manipulations must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and techniques.[1][6] Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and chemical-resistant gloves, is mandatory.[7]

Table 2: GHS Hazard Information

| Hazard Statement | Code | Description | Source(s) |

|---|---|---|---|

| H225 | Highly flammable liquid and vapor | Flammability | |

| H260 | In contact with water releases flammable gases which may ignite spontaneously | Reactivity with Water | |

| H302 | Harmful if swallowed | Acute Toxicity | |

| H314 | Causes severe skin burns and eye damage | Corrosivity |

| H336 | May cause drowsiness or dizziness | Specific Target Organ Toxicity | |

Synthesis of this compound

The reagent is prepared via the classical Grignard reaction, involving the reaction of (chloromethyl)trimethylsilane with magnesium metal turnings in an anhydrous ethereal solvent.[2][4] The silicon atom is thought to stabilize the adjacent carbanion, facilitating the reaction.

Caption: Synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol is adapted from a procedure published in Organic Syntheses.[8]

-

Apparatus Setup: A three-necked, round-bottomed flask is equipped with a magnetic stirring bar, reflux condenser, and an addition funnel. The entire apparatus must be flame-dried under a vacuum and subsequently flushed with dry nitrogen gas to ensure anhydrous conditions.

-

Reagent Charging: Charge the flask with magnesium turnings (1.1 equivalents). Add a small crystal of iodine to activate the magnesium surface. Introduce anhydrous diethyl ether via cannula.

-

Initiation and Addition: Add a small portion of (chloromethyl)trimethylsilane (1.0 equivalent) to the stirred magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle refluxing begins. Once initiated, add the remaining (chloromethyl)trimethylsilane dropwise from the addition funnel at a rate that maintains a steady reflux.

-

Completion and Use: After the addition is complete, continue to heat the mixture under reflux for an additional 30-60 minutes to ensure full conversion.

-

Storage and Titration: Cool the resulting grayish solution to room temperature. The Grignard reagent is now ready for use.[8] It should be stored under an inert atmosphere. The concentration of the solution should be determined by titration before use in subsequent reactions.

Core Reactivity and Mechanistic Principles

As a Grignard reagent, this compound serves as a potent nucleophile and a strong base.[1] Its primary utility lies in the nucleophilic addition of the trimethylsilylmethyl anion ((CH₃)₃SiCH₂⁻) to a wide range of electrophiles, most notably carbonyl compounds.[2] This reactivity is the foundation for one of its most significant applications: the Peterson olefination.

Key Application: The Peterson Olefination

The Peterson olefination is a powerful and versatile method for the stereoselective synthesis of alkenes.[9] The reaction proceeds via the addition of the α-silyl carbanion to an aldehyde or ketone, forming a β-hydroxysilane intermediate.[10] This intermediate can then be eliminated under either acidic or basic conditions to yield the corresponding alkene.

A key advantage of using this compound is that the resulting magnesium alkoxide of the β-hydroxysilane intermediate is often stable enough to be isolated.[10][11] This stability, attributed to the strong magnesium-oxygen bond, allows for the separation of diastereomeric intermediates, enabling a high degree of stereochemical control over the final alkene product.[10]

Reaction Mechanism and Stereochemical Control

The stereochemical outcome of the elimination step is dictated by the choice of conditions:

-

Acid-Catalyzed Elimination: Proceeds via an anti-elimination pathway, where the protonated hydroxyl group and the trimethylsilyl group are oriented on opposite sides of the carbon-carbon bond as they depart.[10]

-

Base-Catalyzed Elimination: Proceeds via a syn-elimination pathway. The base removes the hydroxyl proton, and the resulting alkoxide attacks the silicon atom to form a transient, pentacoordinate 1,2-oxasiletanide intermediate, which then fragments to the alkene.[10]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Buy this compound | 13170-43-9 [smolecule.com]

- 3. (Trimethylsilyl)methylmagnesium chloride solution | Krackeler Scientific, Inc. [krackeler.com]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [guidechem.com]

- 6. This compound (20% in Ethyl Ether, ca. 1mol/L), 100ML | Labscoop [labscoop.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Peterson olefination - Wikipedia [en.wikipedia.org]

- 10. Peterson Olefination [organic-chemistry.org]

- 11. karldcollins.wordpress.com [karldcollins.wordpress.com]

An In-Depth Technical Guide to Trimethylsilylmethylmagnesium Chloride: Structure, Bonding, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Workhorse Reagent in Modern Synthesis

Trimethylsilylmethylmagnesium chloride, often abbreviated as (Me₃SiCH₂)MgCl, is a versatile Grignard reagent that has carved a niche in organic synthesis.[1] Its unique structure, combining the nucleophilic character of a Grignard reagent with the steric and electronic influence of a trimethylsilyl group, makes it an invaluable tool for the formation of carbon-carbon bonds and the synthesis of complex molecules.[1] This guide provides a comprehensive overview of the structure, bonding, and reactivity of this compound, offering insights into its practical application in research and development.

Molecular Structure and Bonding: A Dynamic Equilibrium

The structure of this compound in solution is not static but exists as a dynamic equilibrium of various species, governed by the principles of the Schlenk equilibrium.[2] This equilibrium involves the disproportionation of the Grignard reagent into dialkylmagnesium and magnesium halide species. The position of this equilibrium is highly dependent on the solvent, with different structures predominating in diethyl ether versus tetrahydrofuran (THF).

The Schlenk Equilibrium

The Schlenk equilibrium for this compound can be represented as follows:

2 (CH₃)₃SiCH₂MgCl ⇌ [(CH₃)₃SiCH₂]₂Mg + MgCl₂

In ethereal solvents, these species are further solvated by ether molecules, which coordinate to the magnesium center.

Structure in Diethyl Ether: The Dimeric Form

Structure in Tetrahydrofuran (THF): The Monomeric Form

In a more strongly coordinating solvent like THF, the Schlenk equilibrium tends to shift towards the monomeric form.[3][4] The THF molecules effectively compete with the halide for coordination to the magnesium center, breaking up the dimeric structure. The monomeric species, (CH₃)₃SiCH₂MgCl(THF)₂, features a central magnesium atom coordinated to the trimethylsilylmethyl group, a chlorine atom, and two THF molecules, again adopting a distorted tetrahedral geometry. Computational studies on similar Grignard reagents in THF have shown this to be the predominant species in solution.[4]

Figure 1: Idealized structures of this compound in diethyl ether (dimer) and THF (monomer).

Bonding Characteristics and the Potential for Agostic Interactions

The carbon-magnesium bond in this compound is highly polarized, with significant ionic character. This polarization renders the methylene carbon atom strongly nucleophilic and basic.[5] The trimethylsilyl group, being bulky and electron-donating, influences the reactivity of the Grignard reagent.

An intriguing aspect of the bonding in this and related organometallic compounds is the potential for agostic interactions. An agostic interaction is a three-center, two-electron bond between a carbon-hydrogen bond and a coordinatively unsaturated metal center.[6] While direct crystallographic or spectroscopic evidence for an agostic interaction in this compound is not available, such interactions have been observed in other d⁰ metal alkyl complexes.[7] A weak interaction between one of the methyl C-H bonds of the trimethylsilyl group and the electron-deficient magnesium center is plausible, which could influence the reagent's conformation and reactivity.

Synthesis of this compound: A Detailed Protocol

The preparation of this compound is a standard Grignard reaction, typically performed in an ethereal solvent. The following protocol is adapted from a procedure published in Organic Syntheses, a highly trusted source for reliable synthetic methods.

Experimental Protocol

Materials:

-

Magnesium turnings

-

(Chloromethyl)trimethylsilane

-

Anhydrous diethyl ether

-

Iodine (a few crystals for initiation)

Procedure:

-

Apparatus Setup: A three-necked, round-bottomed flask is equipped with a reflux condenser, a pressure-equalizing addition funnel, and a magnetic stirrer. The entire apparatus must be thoroughly flame-dried or oven-dried and assembled under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Initiation: The flask is charged with magnesium turnings and a few crystals of iodine. Anhydrous diethyl ether is added to cover the magnesium. A small amount of (chloromethyl)trimethylsilane is added from the addition funnel. The reaction is initiated by gentle warming or by the addition of the iodine, which will be consumed as the reaction begins (indicated by the disappearance of the brown color).

-

Addition: Once the reaction has initiated, the remaining (chloromethyl)trimethylsilane, diluted with anhydrous diethyl ether, is added dropwise from the addition funnel at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, the reaction mixture is typically heated at reflux for an additional 30-60 minutes to ensure complete conversion.

-

Storage and Use: The resulting solution of this compound is typically used directly for subsequent reactions. It is sensitive to moisture and air and should be handled under an inert atmosphere.

Figure 2: Workflow for the synthesis of this compound.

Reactivity and Synthetic Applications

This compound is a versatile nucleophile that participates in a wide range of organic transformations. Its reactivity is summarized in the table below.

| Electrophile | Product Type | Notes |

| Aldehydes and Ketones | β-Hydroxysilanes | The initial adducts of the Peterson olefination. Can be isolated. |

| Alkenes | Formed upon elimination of the β-hydroxysilane under acidic or basic conditions. The stereochemical outcome can be controlled. | |

| Esters | Tertiary Alcohols | Two equivalents of the Grignard reagent add to the ester. |

| Acid Chlorides | Ketones | Addition of one equivalent at low temperature can yield the ketone. |

| Epoxides | γ-Silyl Alcohols | The Grignard reagent attacks the less sterically hindered carbon of the epoxide in an Sₙ2 fashion. |

| Nitriles | Ketones | The initial imine intermediate is hydrolyzed upon aqueous workup.[8] |

| Carbon Dioxide | Carboxylic Acids | The Grignard reagent adds to CO₂ to form a carboxylate, which is protonated upon workup.[9] |

| Alkyl Halides | Cross-Coupled Products | Can participate in transition-metal-catalyzed cross-coupling reactions.[1] |

Quantitative Data Summary

While a definitive crystal structure for this compound is elusive, data from analogous compounds and spectroscopic studies provide valuable insights.

| Property | Value/Description | Source/Comment |

| Molecular Formula | C₄H₁₁ClMgSi | [10] |

| Molecular Weight | 146.97 g/mol | [10] |

| CAS Number | 13170-43-9 | [10] |

| Appearance | Colorless to grayish solution in ether | Commercial supplier data |

| ¹H NMR (typical) | δ ~0.0 (s, 9H, Si(CH₃)₃), ~ -1.5 (s, 2H, CH₂Mg) | Expected chemical shifts for the trimethylsilyl and methylene protons, respectively. The upfield shift of the CH₂ protons is characteristic of carbanionic character. |

| ¹³C NMR (typical) | δ ~2 (Si(CH₃)₃), ~ -8 (CH₂Mg) | Expected chemical shifts. The CH₂ carbon is significantly shielded due to its high electron density. |

| IR Spectroscopy | C-Mg stretch expected in the 400-600 cm⁻¹ region | This region is often complex and the C-Mg stretch can be weak. |

Conclusion: A Powerful and Adaptable Synthetic Tool

This compound remains a cornerstone reagent in the synthetic organic chemist's toolbox. Its predictable reactivity, coupled with the unique electronic and steric properties imparted by the trimethylsilyl group, allows for the construction of complex molecular architectures with a high degree of control. A thorough understanding of its structure, the dynamic nature of the Schlenk equilibrium, and its diverse reactivity profile is essential for its effective application in the synthesis of novel chemical entities for the pharmaceutical and materials science industries.

References

-

Agostic interactions in d0 metal alkyl complexes. Angewandte Chemie International Edition, 2004 , 43(14), 1782-1806. [Link]

-

Silane, trimethyl(4-phenyl-1,3-butadienyl)-, (E,E)-. Organic Syntheses, 1988 , 66, 87. [Link]

-

This compound. ResearchGate. [Link]

-

Crystal structure of [tBuMgCl]2[MgCl2(Et2O)2]2. Acta Crystallographica Section E: Crystallographic Communications, 2023 , 79(4). [Link]

-

A Single-Crystal Model for MgCl2–Electron Donor Support Materials: [Mg3Cl5(THF)4Bu]2 (Bu = n-Butyl). Organometallics, 2007 , 26(18), 4481–4487. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 1997 , 62(21), 7512–7515. [Link]

-

Ch20: RLi or RMgX with Nitriles to Ketones. University of Calgary. [Link]

-

Supporting Information for Zinc(II)-Catalyzed Grignard Addition to Ketones with RMgBr and RMgI. The Royal Society of Chemistry. [Link]

-

Schlenk equilibrium - Wikipedia. Wikipedia. [Link]

-

Tables For Organic Structure Analysis. University of Colorado Boulder. [Link]

-

mp-570259: MgCl2 (Trigonal, P-3m1, 164) - Materials Project. Materials Project. [Link]

-

Agostic interaction - Wikipedia. Wikipedia. [Link]

-

Theoretical Study of Magnesium Compounds: The Schlenk Equilibrium in the Gas Phase and in the Presence of Et2O and THF Molecules. ResearchGate. [Link]

-

Schlenk equilibria and tentative structural suggestions of different turbo‐Grignard congeners. ResearchGate. [Link]

-

How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. ResearchGate. [Link]

-

Ch17: RLi or RMgX with Aldehydes or Ketones. University of Calgary. [Link]

-

(Trimethylsilyl)methylmagnesium chloride | C4H11ClMgSi | CID 2734900 - PubChem. PubChem. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 2010 , 29(9), 2176–2179. [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. UCLA. [Link]

-

γ-Agostic Interactions in (MesCCC)Fe–Mes(L) Complexes. Inorganic Chemistry, 2022 , 61(27), 10333–10337. [Link]

-

MeSi(CH2SnRO)3 (R=Ph, Me3SiCH2): Building Blocks for Triangular‐Shaped Diorganotin Oxide Macrocycles. Angewandte Chemie International Edition, 2020 , 59(51), 23078-23083. [Link]

-

13C NMR Chemical Shift. Oregon State University. [Link]

-

Agostic interactions in transition metal compounds. Proceedings of the National Academy of Sciences, 2007 , 104(17), 6908-6914. [Link]

-

Grignard reagent - Wikipedia. Wikipedia. [Link]

-

Elucidating the structure of the magnesium aluminum chloride complex electrolyte for magnesium-ion batteries. Energy & Environmental Science, 2017 , 10(12), 2609-2621. [Link]

-

The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. Chemistry Steps. [Link]

-

Agostic interactions in organometallic compounds. A Cambridge Structural Database study. Journal of the Chemical Society, Dalton Transactions, 1996 , (21), 4059-4066. [Link]

-

(Trimethylsilyl)methylmagnesium chloride solution. Krackeler Scientific, Inc.. [Link]

-

Cobalt-Catalyzed Three-Component Coupling Reaction of Alkyl Halides, 1,3-Dienes, and this compound. Organic Letters, 2003 , 5(24), 4653–4655. [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]

-

A Quantum Chemical Study of Grignard Reagent Formation and the Chemical Bond in C2. An investigation using magnetic shielding. White Rose eTheses Online. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Infrared Spectroscopy- A spectro-analytical tool in chemistry. SlideShare. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Grignard reagent - Wikipedia [en.wikipedia.org]

- 6. Agostic interaction - Wikipedia [en.wikipedia.org]

- 7. Crystal structure of [tBuMgCl]2[MgCl2(Et2O)2]2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (Trimethylsilyl)methylmagnesium chloride 1.0M diethyl ether 13170-43-9 [sigmaaldrich.com]

- 9. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]

- 10. (Trimethylsilyl)methylmagnesium chloride | C4H11ClMgSi | CID 2734900 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Preparation of Trimethylsilylmethylmagnesium Chloride

Abstract

Trimethylsilylmethylmagnesium chloride, a pivotal Grignard reagent, holds a significant position in the arsenal of synthetic organic chemists. Its unique combination of a nucleophilic carbon center adjacent to a stabilizing silicon atom imparts distinct reactivity, enabling a broad spectrum of carbon-carbon bond-forming reactions. This guide provides an in-depth exploration of the synthesis, mechanistic underpinnings, and practical applications of this versatile reagent. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive, field-proven perspective on the preparation and utilization of this compound, ensuring both technical accuracy and practical applicability.

Introduction: The Strategic Advantage of a Silylated Grignard Reagent

The ability to form new carbon-carbon bonds is the cornerstone of organic synthesis.[1] Among the myriad of organometallic reagents developed for this purpose, Grignard reagents, discovered by Victor Grignard in 1900, remain indispensable tools.[2][3] this compound, with the chemical formula (CH₃)₃SiCH₂MgCl, is a specialized Grignard reagent that offers unique synthetic advantages stemming from the presence of the trimethylsilyl group.[1][4][5] This bulky, electron-donating group influences the reagent's reactivity and provides a handle for subsequent transformations, most notably in the Peterson olefination reaction.[6]

As a potent carbanion equivalent, this compound serves as a powerful nucleophile, readily attacking electrophilic centers such as those in carbonyl compounds (aldehydes, ketones, esters), alkyl halides, and epoxides to forge new C-C bonds.[1] Its utility is further expanded through its participation in nickel-catalyzed cross-coupling reactions, broadening the scope of accessible molecular architectures.[1][7] This guide will elucidate the practical synthesis of this reagent, delve into the nuances of its reactivity, and highlight its strategic applications in modern organic chemistry.

Synthesis of this compound: A Validated Protocol

The preparation of this compound is typically achieved through the reaction of (chloromethyl)trimethylsilane with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran.[6][8] The following protocol is a robust and reliable method adapted from established literature.[9]

Quantitative Data Summary

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Stoichiometric Ratio |

| Magnesium Turnings | 24.31 | 5.2 g | 0.22 g-atom | 1.05 |

| (Chloromethyl)trimethylsilane | 122.67 | 25.8 g | 0.21 mol | 1.00 |

| Anhydrous Diethyl Ether | 74.12 | 150 mL | - | - |

| Iodine | 253.81 | A few crystals | - | Catalyst |

Experimental Protocol

Equipment Setup:

A 500-mL, three-necked, round-bottomed flask is equipped with a magnetic stirring bar, a reflux condenser, an addition funnel, and a rubber septum. The entire apparatus must be thoroughly flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.[9]

Step-by-Step Procedure:

-

Initiation: To the flame-dried flask, add 5.2 g (0.22 g-atom) of magnesium turnings and a few crystals of iodine. The iodine serves as an activator for the magnesium surface.

-

Solvent Addition: Introduce 150 mL of anhydrous diethyl ether into the flask.[9]

-

Grignard Formation: While stirring the magnesium suspension, add a small portion of the 25.8 g (0.21 mol) of (chloromethyl)trimethylsilane from the addition funnel to initiate the reaction. The onset of the reaction is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

-

Controlled Addition: Once the reaction has commenced, add the remaining (chloromethyl)trimethylsilane dropwise at a rate that maintains a gentle reflux. This controlled addition is crucial to manage the exothermic nature of the reaction. The addition typically takes about 30 minutes.[9]

-

Completion: After the addition is complete, heat the reaction mixture under reflux for an additional 30 minutes to ensure all the magnesium has reacted.[9]

-

Storage and Use: The resulting greyish-white to light brown solution of this compound is then cooled to room temperature.[2] It is highly sensitive to moisture and air and should be used immediately for subsequent reactions or stored under an inert atmosphere.[4]

Reaction Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Mechanistic Insights and Causality

The formation of a Grignard reagent is a complex heterogeneous reaction that occurs on the surface of the magnesium metal. While the exact mechanism is still a subject of investigation, it is generally accepted to involve single-electron transfer (SET) steps.

The Schlenk Equilibrium

In solution, Grignard reagents exist as a complex mixture of species in equilibrium, known as the Schlenk equilibrium.[2][3] This equilibrium involves the monomeric alkylmagnesium halide (RMgX), the dimeric form, and the dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. The position of this equilibrium is influenced by the solvent, the nature of the alkyl and halide groups, and the temperature.

Caption: The Schlenk Equilibrium for Grignard reagents in solution.

The nucleophilic character of the trimethylsilylmethyl group makes it a potent reagent for attacking electrophiles. The presence of the silicon atom is thought to stabilize the adjacent carbanion, enhancing its nucleophilicity.

Applications in Organic Synthesis

This compound is a versatile reagent with numerous applications in organic synthesis.

-

Nucleophilic Addition to Carbonyls: It readily reacts with aldehydes and ketones to form β-hydroxysilanes.[6] These intermediates are precursors for the Peterson olefination, a powerful method for the stereoselective synthesis of alkenes.[6]

-

Carbon-Carbon Bond Formation: It participates in coupling reactions to form new carbon-carbon bonds between different organic fragments.[6]

-

Synthesis of Alcohols: Its reaction with aldehydes and ketones can be controlled to yield primary and secondary alcohols, respectively.[6]

-

Nickel-Catalyzed Reactions: This Grignard reagent is employed in various nickel-catalyzed reactions, including the alkenation of dithioacetals and cross-coupling with aryl triflates and carbamates.[7]

Safety and Handling

This compound is a highly reactive and hazardous substance that requires careful handling.

-

Reactivity: It reacts violently with water and protic solvents.[4][8] It is also flammable and may ignite spontaneously in air.[10]

-

Storage: It should be stored under an inert atmosphere (argon or nitrogen) in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4][11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, flame-retardant gloves, and a lab coat.[12][13] All manipulations should be carried out in a chemical fume hood.[11][12]

-

Disposal: Unused reagent must be quenched carefully. A common procedure involves dilution with a non-reactive solvent like toluene, followed by slow, dropwise addition of ethyl acetate under cooling. The mixture is then treated with a saturated aqueous solution of ammonium chloride.[2]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, offering a reliable method for the introduction of the trimethylsilylmethyl group and the formation of new carbon-carbon bonds. A thorough understanding of its preparation, reactivity, and handling is essential for its safe and effective use in the laboratory. The protocols and insights provided in this guide are intended to equip researchers with the knowledge necessary to confidently employ this powerful synthetic tool in their endeavors to construct complex molecular architectures.

References

- Organic Syntheses Procedure: Silane, trimethyl(4-phenyl-1,3-butadienyl)-, (E,E).

- This compound.

- The Chemistry of Carbon-Carbon Bond Formation: A Look at (Trimethylsilyl)methylmagnesium Chloride. NINGBO INNO PHARMCHEM CO.,LTD.

- Buy this compound | 13170-43-9. Smolecule.

- This compound | 13170-43-9. Tokyo Chemical Industry Co., Ltd.

- This compound.

- This compound (20% in Ethyl Ether, ca. 1mol/L). Labscoop.

- SAFETY D

- Material Safety D

- Product Subclass 10: Alkyl Grignard Reagents. Thieme E-Books.

- SAFETY D

- (Trimethylsilyl)methylmagnesium Chloride: A Versatile Grignard Reagent for Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- This compound Safety D

- (Trimethylsilyl)methylmagnesium chloride 1.0M diethyl ether 13170-43-9. Sigma-Aldrich.

- (Trimethylsilyl)methylmagnesium chloride solution. Krackeler Scientific, Inc.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 13170-43-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Page loading... [wap.guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. Buy this compound | 13170-43-9 [smolecule.com]

- 7. (Trimethylsilyl)methylmagnesium chloride solution | Krackeler Scientific, Inc. [krackeler.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. This compound (20% in Ethyl Ether, ca. 1mol/L), 100ML | Labscoop [labscoop.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Trimethylsilylmethylmagnesium Chloride CAS number 13170-43-9 information

An In-depth Technical Guide to Trimethylsilylmethylmagnesium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS Number: 13170-43-9), a versatile Grignard reagent, holds a significant position in modern organic synthesis. This guide provides a comprehensive overview of its core properties, synthesis, and reactivity. We will delve into its critical role in the formation of carbon-carbon bonds through nucleophilic addition and its utility in the Peterson olefination for the stereoselective synthesis of alkenes. This document aims to equip researchers and professionals in drug development with the technical knowledge and practical insights necessary for the effective and safe utilization of this powerful synthetic tool.

Table of Contents

-

Introduction to this compound

-

Physicochemical and Safety Data

-

Synthesis and Handling

-

Core Reactivity and Mechanistic Pathways 4.1. Nucleophilic Addition to Carbonyls 4.2. The Peterson Olefination: A Gateway to Alkenes

-

Applications in Complex Molecule Synthesis

-

Experimental Protocols 6.1. General Handling and Storage of Grignard Reagents 6.2. Protocol for a Standard Grignard Reaction with an Aldehyde 6.3. Protocol for a Peterson Olefination Reaction

-

References

Introduction to this compound

This compound, often abbreviated as TMSCH₂MgCl, is an organometallic compound that has become an indispensable reagent in the arsenal of synthetic organic chemists.[1][2] Its structure, featuring a silicon atom adjacent to the carbanionic center, imparts unique reactivity that distinguishes it from simpler alkyl Grignard reagents. This unique structure allows it to serve as a cornerstone in various synthetic transformations, most notably in the construction of complex molecular architectures required for pharmaceuticals and agrochemicals.[1]

The primary utility of this reagent lies in its function as a nucleophile in Grignard reactions, enabling the formation of new carbon-carbon bonds.[1] Furthermore, the resulting β-hydroxysilane intermediates can undergo the Peterson olefination, a powerful method for the synthesis of alkenes with potential stereochemical control.[3][4][5] This dual reactivity provides a versatile platform for chemists to introduce the trimethylsilylmethyl group or to construct olefinic moieties within a target molecule.

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety considerations is paramount for the successful and safe handling of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 13170-43-9 | [1][6] |

| Molecular Formula | C₄H₁₁ClMgSi | [1][6][7] |

| Molecular Weight | 146.97 g/mol | [8] |

| Appearance | Colorless to yellow or greenish liquid; may appear as a grey liquid or low melting solid. | [1] |

| Density | ~0.777 - 1.04 g/cm³ | [9][10] |

| Boiling Point | ~35.00°C (of 20% solution in diethyl ether) | [9] |

| Melting Point | <20.00°C | [9] |

| Flash Point | -40°C (-40°F) (closed cup) | [9][10] |

| Solubility | Soluble in ethereal solvents like diethyl ether and tetrahydrofuran (THF). Reacts with protic solvents. | [1][11][12] |

Safety and Handling

This compound is a highly reactive and hazardous substance that demands strict adherence to safety protocols.[1][13]

-

Hazards: It is highly flammable and reacts violently with water, releasing flammable gases that may ignite spontaneously.[13] It is harmful if swallowed and causes severe skin burns and eye damage.[13] Inhalation may cause respiratory irritation, drowsiness, or dizziness.[13]

-

Handling: Always handle this reagent under an inert atmosphere, such as argon or nitrogen, to prevent degradation from moisture and air.[1][13] Use in a well-ventilated area, preferably a fume hood.[1][14] All equipment must be thoroughly dried before use.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant lab coats, chemical-resistant gloves, and safety goggles with a face shield.[14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable and water-reactive materials.[13][14] The recommended storage temperature is often in a freezer at -20°C.[10]

-

Disposal: Unused reagent must be quenched carefully. A recommended procedure involves dilution with a non-reactive solvent like toluene, followed by slow, dropwise addition of ethyl acetate under cooling. The mixture is then quenched with a 10% ammonium chloride solution.[13] Always comply with local regulations for chemical waste disposal.[13]

Synthesis and Handling

This compound is typically prepared by the reaction of (chloromethyl)trimethylsilane with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF).[11][15]

Diagram 1: Synthesis of this compound

Caption: Synthesis of this compound.

The reaction is initiated by adding a small amount of the chlorosilane to the magnesium turnings, often with a crystal of iodine to activate the magnesium surface.[15] Once the reaction begins, the remaining chlorosilane is added at a rate that maintains a gentle reflux.[15]

Commercially, this reagent is available as a solution in either diethyl ether or THF, typically at a concentration of 1.0 M.[16] When working with this reagent, it is crucial to use anhydrous solvents and glassware to prevent decomposition.

Core Reactivity and Mechanistic Pathways

The synthetic utility of this compound stems from its dual reactivity as a nucleophile and as a precursor for olefination reactions.

Nucleophilic Addition to Carbonyls

As a Grignard reagent, this compound readily participates in nucleophilic addition reactions with various electrophiles, most notably aldehydes and ketones.[1][17] The carbanionic carbon atom attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond and a magnesium alkoxide intermediate. Subsequent aqueous workup yields the corresponding β-hydroxysilane.[4]

Diagram 2: Nucleophilic Addition to a Ketone

Caption: Nucleophilic addition to a ketone.

This reaction is fundamental in organic synthesis as it allows for the straightforward construction of more complex carbon skeletons. The resulting β-hydroxysilanes are often stable compounds that can be isolated and purified.[4]

The Peterson Olefination: A Gateway to Alkenes

The Peterson olefination is a powerful method for the synthesis of alkenes from α-silyl carbanions and carbonyl compounds.[4][5] The reaction proceeds through the β-hydroxysilane intermediate formed from the initial nucleophilic addition. This intermediate can then undergo elimination under either acidic or basic conditions to yield the corresponding alkene.[4][5]

A key feature of the Peterson olefination is the ability to control the stereochemical outcome of the elimination.[5]

-

Acid-catalyzed elimination proceeds via an anti-elimination pathway.

-

Base-catalyzed elimination proceeds via a syn-elimination pathway, often through a pentacoordinate silicate intermediate.[4]

This stereochemical divergence allows for the selective formation of either the (E)- or (Z)-alkene from the same diastereomeric β-hydroxysilane precursors.[5]

Diagram 3: The Peterson Olefination Pathways

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. karldcollins.wordpress.com [karldcollins.wordpress.com]

- 4. Peterson Olefination [organic-chemistry.org]

- 5. Peterson olefination - Wikipedia [en.wikipedia.org]

- 6. CAS 13170-43-9: Magnesium, chloro[(trimethylsilyl)methyl]- [cymitquimica.com]

- 7. Page loading... [wap.guidechem.com]

- 8. CAS RN 13170-43-9 | Fisher Scientific [fishersci.com]

- 9. AB143366 | CAS 13170-43-9 – abcr Gute Chemie [abcr.com]

- 10. This compound CAS#: 13170-43-9 [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound | 13170-43-9 [chemicalbook.com]

- 13. This compound | 13170-43-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 14. This compound - Safety Data Sheet [chemicalbook.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Trimethylsilyl)methylmagnesium chloride solution, 1.0 M in diethyl ether 13170-43-9 India [ottokemi.com]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Spectroscopic Characterization of Trimethylsilylmethylmagnesium Chloride

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Trimethylsilylmethylmagnesium Chloride ((CH₃)₃SiCH₂MgCl), a versatile and widely utilized Grignard reagent in organic synthesis.[1] As a crucial intermediate for introducing the trimethylsilylmethyl group, its structural integrity and purity are paramount for predictable and efficient chemical transformations.[2][3] This document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data characteristic of this organometallic compound. Beyond a mere presentation of data, this guide elucidates the underlying principles, details field-proven experimental protocols for handling this air- and moisture-sensitive reagent, and provides a thorough interpretation of the spectral features. The content herein is designed to equip researchers, scientists, and drug development professionals with the necessary expertise to confidently handle, characterize, and deploy this reagent in their synthetic endeavors.

Introduction: The Synthetic Utility and Structural Nuances of this compound

This compound is an indispensable organometallic compound, classified as a Grignard reagent. Discovered by Victor Grignard in 1900, these reagents are renowned for their ability to form new carbon-carbon bonds, acting as potent nucleophiles.[4][5] The title compound serves as a nucleophilic source of the (CH₃)₃SiCH₂⁻ anion, making it a cornerstone reagent for Peterson olefination reactions and for installing the sterically demanding and electronically stabilizing trimethylsilylmethyl moiety onto a wide range of electrophilic substrates.

The chemical behavior of Grignard reagents in solution is more complex than the simple "RMgX" formula suggests. They exist in a dynamic equilibrium, known as the Schlenk equilibrium, involving the monomeric Grignard reagent, the dialkylmagnesium species (R₂Mg), and magnesium halide (MgX₂).[5] This equilibrium is influenced by the solvent, concentration, and temperature, which can, in turn, affect the observed spectroscopic data. This guide will focus on the characterization of the primary species, (CH₃)₃SiCH₂MgCl, typically used as a solution in ethereal solvents like diethyl ether or tetrahydrofuran (THF).[5][6][7]

Due to its extreme reactivity with atmospheric moisture and oxygen, all handling and spectroscopic preparations of this compound require stringent air-free techniques.[1]

The Schlenk Equilibrium

The dynamic nature of this compound in solution is a critical consideration for its analysis and reactivity.

Caption: Schlenk equilibrium for this compound.

Spectroscopic Analysis Protocols & Data Interpretation

The successful acquisition of meaningful spectroscopic data for this reactive compound hinges on meticulous experimental technique. The following sections detail the protocols and expected results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. It provides unambiguous information about the connectivity and chemical environment of the hydrogen and carbon atoms.

Experimental Protocol: NMR Sample Preparation

The causality behind this protocol is the absolute necessity to exclude atmospheric water and oxygen, which would rapidly quench the Grignard reagent and yield misleading spectroscopic artifacts, primarily from the formation of tetramethylsilane.

-

Environment: All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon), either in a high-quality glovebox or using Schlenk line techniques.

-

Solvent Selection: The choice of solvent is critical. Deuterated aprotic, non-acidic solvents are mandatory.[8] Deuterated tetrahydrofuran (THF-d₈) or deuterated benzene (C₆D₆) are suitable choices. Deuterated chloroform (CDCl₃) or methanol (CD₃OD) are incompatible as they will react with the Grignard reagent.

-

Sample Preparation:

-

Dry a clean NMR tube under high vacuum or in a glassware oven and bring it into the inert atmosphere.

-

Using a gas-tight syringe, draw a precise volume (e.g., 0.5 mL) of the deuterated solvent and add it to the NMR tube.

-

Add a small aliquot of the this compound solution (typically supplied as ~1 M in THF or diethyl ether) to the NMR tube via syringe.

-

Seal the NMR tube with a secure cap (e.g., a J. Young valve tube or a standard cap sealed with Parafilm) before removing it from the inert atmosphere for analysis.

-

Workflow for Air-Sensitive Sample Preparation

Caption: Experimental workflow for preparing an air-sensitive NMR sample.

¹H NMR Data Analysis and Interpretation

The proton NMR spectrum is expected to be simple and highly informative. The high electronegativity of the silicon atom and the electropositive nature of the magnesium atom create distinct chemical environments.

-

Si-(CH₃)₃ Protons: A sharp, intense singlet will appear at approximately δ 0.0 - 0.2 ppm . This upfield shift is characteristic of protons on a silicon atom. The integration value of this peak will correspond to 9 protons.

-

CH₂ Protons: A singlet corresponding to the methylene protons (CH₂) attached to the magnesium atom will be observed significantly upfield, typically in the negative region of δ -1.5 to -2.0 ppm . This extreme shielding is a direct consequence of the high carbanionic character of the carbon atom bonded to the electropositive magnesium. The integration value will correspond to 2 protons.

¹³C NMR Data Analysis and Interpretation

The carbon NMR provides complementary structural information.

-

Si-(CH₃)₃ Carbons: A signal for the nine equivalent methyl carbons will appear upfield, around δ 1 - 5 ppm .

-

CH₂ Carbon: The most characteristic signal is that of the methylene carbon. Due to its strong carbanionic nature, it will be highly shielded and appear at a very upfield chemical shift, typically around δ -5 to -10 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of specific functional groups and bond types. For this compound, it helps confirm the presence of the alkyl and silyl moieties.

Experimental Protocol: IR Sample Acquisition

-

Methodology: Attenuated Total Reflectance (ATR) is a suitable method, provided the ATR crystal (typically diamond or germanium) is thoroughly dried and the experiment is performed rapidly to minimize atmospheric exposure. Alternatively, a solution cell with salt plates (e.g., NaCl or KBr) can be used, with the sample loaded in a glovebox.

-

Sample Preparation: A drop of the Grignard solution (as supplied in ether or THF) is applied directly to the ATR crystal, and the spectrum is acquired immediately. A background spectrum of the solvent should be taken first and subtracted from the sample spectrum.

IR Data Analysis and Interpretation

The IR spectrum will be dominated by C-H and Si-C vibrations.

-

~2850-2960 cm⁻¹: Strong C-H stretching vibrations from the methyl and methylene groups.

-

~1250 cm⁻¹: A characteristic and strong Si-CH₃ symmetric deformation (umbrella mode). This is a hallmark of the trimethylsilyl group.

-

~840-860 cm⁻¹: A strong Si-C stretching vibration.

-

Below 500 cm⁻¹: Vibrations corresponding to the C-Mg and Mg-Cl bonds may be present, but these occur in the far-infrared region and are typically not observed with standard mid-IR spectrometers.[9]

Mass Spectrometry (MS)

Mass spectrometry of Grignard reagents is inherently challenging due to their high reactivity, non-volatility, and thermal instability. Direct analysis is often not feasible with standard techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).

Experimental Considerations

Direct analysis often leads to decomposition and recombination products. A common, albeit indirect, method is to quench the reagent with a derivatizing agent and analyze the stable product. For instance, quenching with D₂O would produce (CH₃)₃SiCH₂D, which can be analyzed by GC-MS to confirm the structure of the original carbanion.

Interpretation of Potential MS Data

If a soft ionization technique could be used to observe the parent species, one would look for a complex isotopic pattern.

-

Silicon Isotopes: ²⁸Si (92.2%), ²⁹Si (4.7%), ³⁰Si (3.1%)

-

Magnesium Isotopes: ²⁴Mg (79.0%), ²⁵Mg (10.0%), ²⁶Mg (11.0%)

-

Chlorine Isotopes: ³⁵Cl (75.8%), ³⁷Cl (24.2%)

The combination of these isotopic abundances would lead to a characteristic cluster of peaks for any magnesium- and silicon-containing fragment, providing a high degree of confidence in its identification. The primary fragment observed would likely be from the loss of MgCl, resulting in the trimethylsilylmethyl cation [(CH₃)₃SiCH₂]⁺ at m/z = 87.

Summary of Spectroscopic Data

The table below consolidates the expected spectroscopic data for this compound for quick reference.

| Spectroscopic Technique | Feature | Expected Chemical Shift / Frequency / m/z | Assignment |

| ¹H NMR | Singlet (9H) | δ 0.0 - 0.2 ppm | Si-(CH ₃)₃ |

| Singlet (2H) | δ -1.5 to -2.0 ppm | CH ₂-MgCl | |

| ¹³C NMR | Signal | δ 1 - 5 ppm | Si-(C H₃)₃ |

| Signal | δ -5 to -10 ppm | C H₂-MgCl | |

| IR Spectroscopy | C-H Stretch | ~2850-2960 cm⁻¹ | Methyl & Methylene C-H |

| Si-CH₃ Bend | ~1250 cm⁻¹ | Symmetric Deformation | |

| Si-C Stretch | ~840-860 cm⁻¹ | Si-C Bond | |

| Mass Spectrometry | Primary Fragment | m/z = 87 | [(CH₃)₃SiCH₂]⁺ |

Safety and Handling Precautions

This compound is a highly reactive and hazardous substance that demands stringent safety protocols.

-

Reactivity: It reacts violently with water and protic solvents, releasing flammable gases which may ignite spontaneously.[4][6] It is crucial to prevent any contact with moisture.[6]

-

Flammability: The reagent is typically supplied in highly flammable ethereal solvents.[4][6] All handling should be done away from ignition sources.

-

Corrosivity: The compound can cause severe skin burns and eye damage.[6]

-

Handling: Always handle under an inert gas atmosphere (nitrogen or argon).[1] Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and chemical-resistant gloves.

-

Disposal: Unused reagent must be quenched carefully. A common procedure involves slow, dropwise addition of ethyl acetate to a diluted solution of the Grignard reagent in an inert solvent (like toluene) under ice cooling, followed by treatment with a saturated aqueous ammonium chloride solution.[4]

Conclusion

The spectroscopic characterization of this compound is a clear illustration of how modern analytical techniques can be applied to elucidate the structure of highly reactive organometallic compounds. The distinctive upfield shifts in the ¹H and ¹³C NMR spectra provide unequivocal evidence of the carbanionic center adjacent to the magnesium atom. Complementary IR data confirms the presence of the key trimethylsilyl functional group. While mass spectrometry presents challenges, an understanding of potential fragmentation and isotopic patterns provides a framework for analysis. Mastery of the air-sensitive handling techniques and a thorough understanding of these spectral signatures are essential for any scientist leveraging the synthetic power of this important Grignard reagent.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). This compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Silane, trimethyl(4-phenyl-1,3-butadienyl)-, (E,E)-. Retrieved from [Link]

-

PubChem. (n.d.). (Trimethylsilyl)methylmagnesium chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Spectrochem. (n.d.). Home. Retrieved from [Link]

-

Chem Help ASAP. (2019, October 23). preparation of Grignard reagents [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

-

Krackeler Scientific, Inc. (n.d.). (Trimethylsilyl)methylmagnesium chloride solution. Retrieved from [Link]

-

ResearchGate. (2017, July 8). Please suggest alternate solvent instead of THF and diethylether by preparation Grignard reagent. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000906). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. Retrieved from [Link]

-

Wiley SpectraBase. (n.d.). TRIMETHYLSILYLDIAZOMETHANE;TMSCHN2. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

50th Lunar and Planetary Science Conference. (2019). MIR, NIR AND RAMAN SPECTRA OF MAGNESIUM CHLORIDES WITH SIX HYDRATION DEGREES. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. (Trimethylsilyl)methylmagnesium chloride solution | Krackeler Scientific, Inc. [krackeler.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 13170-43-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. Grignard reagent - Wikipedia [en.wikipedia.org]

- 6. (Trimethylsilyl)methylmagnesium chloride, 1.3M solution in THF, AcroSeal 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. m.youtube.com [m.youtube.com]

- 8. NMR 溶劑 [sigmaaldrich.com]

- 9. hou.usra.edu [hou.usra.edu]

Mastering the Matrix: A Guide to Understanding and Harnessing the Schlenk Equilibrium for Grignard Reagents

An In-Depth Technical Guide for Researchers

As a Senior Application Scientist, my experience in the field of synthetic chemistry has repeatedly underscored a fundamental principle: the reagents we believe we are using are often a complex, dynamic mixture of species in solution. Nowhere is this more true than with Grignard reagents. For over a century, these organomagnesium halides have been mainstays of carbon-carbon bond formation, yet their behavior in solution—governed by the elegant and critical Schlenk equilibrium—is often underappreciated.[1][2][3]

This guide provides an in-depth exploration of the Schlenk equilibrium. We will move beyond the simplistic "RMgX" notation to dissect the cast of characters present in a flask of Grignard reagent, understand the forces that dictate their relative concentrations, and ultimately, learn how to manipulate this equilibrium to achieve greater control, reproducibility, and efficiency in our synthetic endeavors.

The Core Principle: Deconstructing the Schlenk Equilibrium

Discovered by Wilhelm Schlenk, this equilibrium describes the reversible redistribution of ligands on the magnesium center.[3][4] In its most fundamental form, two molecules of the organomagnesium halide (RMgX) are in equilibrium with a dialkyl- or diarylmagnesium species (R₂Mg) and a magnesium dihalide (MgX₂).[4][5]

2 RMgX ⇌ R₂Mg + MgX₂

However, this simple representation belies the true complexity in an ethereal solvent, the medium in which these reagents are almost universally prepared and used.[3] The magnesium centers are coordinatively unsaturated and are stabilized by solvent molecules (L), typically diethyl ether or tetrahydrofuran (THF).[2][4] Furthermore, these species can exist as monomers, dimers, or even higher-order oligomers, especially at high concentrations.[4][5][6]

The diagram below illustrates the primary species involved in this dynamic interplay.

The position of this equilibrium is not static; it is profoundly influenced by a range of factors. Understanding these factors is the key to controlling the speciation and, therefore, the reactivity of the Grignard reagent.

Factors Influencing the Equilibrium Position: The Levers of Control

The relative abundance of RMgX, R₂Mg, and MgX₂ is dictated by several experimental variables. Manipulating these provides a powerful toolkit for the synthetic chemist.

The Decisive Role of the Solvent

The solvent is arguably the most critical factor governing the Schlenk equilibrium. Ethereal solvents are essential, not just for reagent formation but for stabilizing the various magnesium species through coordination.[2][4]

-

Coordinating Ability: The Lewis basicity of the solvent plays a pivotal role. Strongly coordinating solvents like tetrahydrofuran (THF) tend to bind tightly to the magnesium center, favoring the formation of monomeric, solvent-caged species (RMgX·2THF).[4][7] In contrast, less basic solvents like diethyl ether (Et₂O) may lead to a higher proportion of dimeric or oligomeric structures.[4][6]

-

Driving the Equilibrium: The Dioxane Effect: The equilibrium can be intentionally and completely shifted to the right by the addition of 1,4-dioxane.[2][4] Dioxane forms an insoluble coordination polymer with magnesium dihalides (MgX₂(dioxane)₂), which precipitates from the solution.[2][4] According to Le Châtelier's principle, the removal of this product drives the equilibrium to favor the formation of the soluble diorganomagnesium (R₂Mg) species.[8] This is the standard and most effective laboratory method for preparing pure R₂Mg compounds.[4][8]

The Nature of the Organic Group (R) and Halide (X)

The identities of the organic substituent and the halide also influence the equilibrium. While a comprehensive dataset is complex, general trends show that the position of the equilibrium is sensitive to the steric bulk and electronic properties of the R group and the electronegativity of the halide.[4][7]

Concentration and Temperature

As with any chemical equilibrium, concentration and temperature are key variables.

-

Concentration: At higher concentrations, the equilibrium tends to favor the formation of aggregated species, such as dimers and higher oligomers, through intermolecular association.[4][5]

-

Temperature: The equilibrium constant is temperature-dependent. For some systems, thermodynamic parameters (ΔH and ΔS) have been determined, allowing for precise prediction of the equilibrium's response to temperature changes.[9]

The interplay of these factors is summarized in the following diagram.

Synthetic Implications: Why the Equilibrium Matters

Understanding the Schlenk equilibrium is not merely an academic exercise; it has profound consequences for the outcome of a reaction. The different species in solution exhibit distinct reactivities. It is widely accepted that the monomeric organomagnesium halide (RMgX) is generally the most reactive nucleophile in the mixture.[7]

-

Reaction Rates: By shifting the equilibrium towards the more reactive monomeric species (e.g., by using a strongly coordinating solvent like THF or by working at lower concentrations), one can often accelerate the rate of the desired reaction.

-

Selectivity: In complex substrates with multiple electrophilic sites, the specific magnesium species present can influence the selectivity of the addition. Controlling the equilibrium can be a subtle yet powerful tool for steering the reaction towards a desired product.

-

Mechanism: The presence of multiple species can lead to competing reaction pathways.[1] For example, the R₂Mg species can act as a Brønsted base, while the Lewis acidic MgX₂ can coordinate to carbonyls, altering their electrophilicity. A comprehensive understanding of the solution's composition is therefore critical for accurate mechanistic interpretation.

The following table summarizes the composition of various Grignard solutions, illustrating the impact of solvent and substituents.

| Grignard Reagent (RMgX) | Solvent | Predominant Species |

| CH₃MgCl | Diethyl Ether | Dimeric and higher aggregates |

| C₂H₅MgBr | Diethyl Ether | Primarily monomeric and dimeric |

| t-BuMgCl | Diethyl Ether | Primarily monomeric |

| C₂H₅MgCl | THF | Monomeric (C₂H₅MgCl·2THF) |

Table 1: Influence of solvent and organic group on the aggregation of Grignard reagents. Data synthesized from published studies.[6][10]

Experimental Protocols for Characterization and Control

To harness the Schlenk equilibrium, one must be able to characterize the solution and implement procedures to control it.

Spectroscopic Characterization

Modern spectroscopic techniques provide a window into the complex solution structure of Grignard reagents.

-

Nuclear Magnetic Resonance (NMR): NMR is the most powerful tool for studying the Schlenk equilibrium.[11][12][13] At low temperatures, the exchange between different magnesium species can be slowed on the NMR timescale, allowing for the direct observation and quantification of individual components.[11] While ¹H and ¹³C NMR are informative, ²⁵Mg-NMR is particularly diagnostic, as the chemical shift is highly sensitive to the coordination environment of the magnesium nucleus, providing distinct signals for RMgX, R₂Mg, and MgX₂.[1]

-

Infrared (IR) Spectroscopy: In-situ Fourier Transform Infrared (FTIR) spectroscopy is an invaluable Process Analytical Technology (PAT) tool for monitoring Grignard reactions in real-time.[14][15] It allows for the tracking of reactant consumption and product formation, which is critical for ensuring reaction initiation and completion, thereby enhancing process safety and reproducibility.[14][16]

Protocol: Shifting the Equilibrium via Dioxane Precipitation

This protocol describes the standard method for preparing a pure diorganomagnesium (R₂Mg) solution. This self-validating system relies on the physical removal of a product to drive the reaction to completion.

Sources

- 1. Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Grignard reagent - Wikipedia [en.wikipedia.org]

- 3. Grignard reagents | Research Starters | EBSCO Research [ebsco.com]

- 4. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 5. Schlenk_equilibrium [chemeurope.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fiveable.me [fiveable.me]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. d-nb.info [d-nb.info]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Studies on Grignard reagents. Part III. Proton resonance spectra of alkyl and aryl Grignard reagents - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 12. Nuclear Magnetic Resonance Spectroscopy. Structure and Dynamic Character of Allylic Grignard Reagents | Whitesides Research Group [gmwgroup.harvard.edu]

- 13. Nuclear magnetic resonance spectroscopy. Structure and dynamic character of allylic Grignard reagents - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mt.com [mt.com]

- 16. mt.com [mt.com]

The Genesis and Evolution of Silyl Grignard Reagents: A Synthetic Chemist's Guide

Abstract: This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic utility of silyl Grignard reagents (R₃SiMgX). From their initial synthesis to their modern applications, these silicon-based nucleophiles have carved a unique niche in organometallic chemistry. This document offers researchers, scientists, and drug development professionals an in-depth exploration of the synthesis, structure, reactivity, and application of these versatile reagents. It includes field-proven insights, detailed experimental protocols, and mechanistic discussions to provide a thorough understanding of this important class of organosilicon compounds.

Introduction: The Advent of a Silicon-Based Nucleophile

The development of organometallic reagents has been a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency. Among these, the Grignard reagent, discovered by Victor Grignard in 1900, stands as a monumental achievement, providing chemists with a powerful carbon-based nucleophile.[1][2][3] For decades, its utility was primarily centered on forming C-C bonds. The conceptual leap to replace the carbon atom with its heavier group-14 counterpart, silicon, opened a new frontier in synthesis.

Organosilicon compounds have become indispensable in various fields, including materials science, polymer chemistry, and particularly in medicinal chemistry.[4][5] The incorporation of silicon into drug molecules can significantly alter their metabolic profiles, often enhancing stability and bioavailability by replacing metabolically vulnerable carbon centers.[4][5] The silyl Grignard reagent, a direct silicon analogue of the classical Grignard, provides a direct and powerful method for introducing silicon nucleophilically, representing a paradigm shift in the strategic synthesis of complex organosilanes.

The Pioneering Era: Discovery and Early Investigations

The genesis of modern organosilane chemistry can be traced back to the work of F. Stanley Kipping, who in 1904 first utilized the Grignard reaction to form silicon-carbon bonds by reacting silicon tetrachloride with carbon-based Grignard reagents.[6] However, the preparation of a true silyl Grignard reagent, where the magnesium is directly attached to silicon (R₃SiMgX), came later.

The field of organometallic chemistry was significantly advanced by the prolific work of Henry Gilman at Iowa State University.[7][8] Known as the father of organometallic chemistry, Gilman's extensive investigations into organolithium and Grignard reagents laid the essential groundwork for expanding their scope.[7][8] While Gilman's work extensively covered the reactions of silicon hydrides and halides with traditional Grignard reagents, the direct synthesis and isolation of a stable silyl Grignard reagent presented unique challenges.[9] Early attempts were often complicated by side reactions and the high reactivity of the Si-Mg bond. The development of silyllithium reagents, also pioneered in Gilman's laboratory, provided an alternative but distinct class of silicon nucleophiles.[10] It was the collective progress in understanding Grignard reagent formation and the increasing availability of versatile chlorosilanes that eventually enabled the reliable synthesis and application of silyl Grignard reagents.

Synthesis of Silyl Grignard Reagents: A Practical Guide

The preparation of silyl Grignard reagents follows the same fundamental principles as their carbon-based counterparts but requires careful attention to specific experimental parameters to ensure success.

3.1 General Principles and Considerations

-

Starting Materials : The most common precursors are chlorosilanes (R₃SiCl) or bromosilanes (R₃SiBr). Trialkyl- and triarylsilanes are typically used. Magnesium turnings are the standard form of the metal, and activation is often necessary to initiate the reaction.[1] Common activating agents include iodine, 1,2-dibromoethane, or mechanical crushing of the magnesium.[1]

-

The Critical Role of the Solvent : The choice of solvent is paramount. While diethyl ether is a traditional solvent for Grignard synthesis, tetrahydrofuran (THF) is generally superior for the preparation of silyl Grignard reagents.[6][9] THF's higher solvating power facilitates the reaction and helps to stabilize the resulting reagent in solution. All solvents must be rigorously anhydrous, as silyl Grignards, like their carbon analogues, are strong bases and are readily quenched by protic sources.[2]

-

Initiation Techniques : The reaction between the halosilane and magnesium can sometimes have a significant induction period. A small crystal of iodine is often added to the magnesium suspension to etch the passivating magnesium oxide layer.[11][12] Gentle warming or the addition of a small amount of pre-formed Grignard reagent can also initiate the reaction.

3.2 Detailed Experimental Protocol: Preparation of Trimethylsilylmagnesium Chloride

This protocol is adapted from established procedures for Grignard reagent synthesis.

Reagents and Equipment:

-

Three-necked round-bottom flask, flame-dried

-

Reflux condenser and addition funnel

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Magnesium turnings

-

Chlorotrimethylsilane (Me₃SiCl), freshly distilled

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (one small crystal)

Step-by-Step Procedure:

-

Setup : Assemble the flame-dried glassware under a positive pressure of inert gas. Equip the flask with a magnetic stir bar, reflux condenser, and an addition funnel.

-

Magnesium Activation : Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Briefly heat the flask gently with a heat gun under vacuum and backfill with inert gas to drive off any adsorbed moisture and to sublime the iodine, activating the magnesium surface.

-

Solvent Addition : Add a portion of anhydrous THF to cover the magnesium turnings.

-

Initiation : In the addition funnel, prepare a solution of chlorotrimethylsilane (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the stirred magnesium suspension. The reaction is initiated when the brown color of the iodine fades and gentle bubbling is observed. Gentle warming may be required.

-

Addition : Once the reaction has started, add the remaining chlorotrimethylsilane solution dropwise at a rate that maintains a gentle reflux.

-

Completion : After the addition is complete, continue to stir the mixture. Gentle heating may be applied until most of the magnesium has been consumed. The resulting greyish solution is the silyl Grignard reagent.

-

Titration : The concentration of the prepared Grignard reagent should be determined by titration before use. A common method involves titration against a known concentration of a non-enolizable ketone like benzophenone in the presence of a colorimetric indicator.

3.3 Synthesis of Substituted Silyl Grignard Reagents

The synthesis of more sterically hindered or functionally complex silyl Grignard reagents can be more challenging. An alternative and robust method involves a lithium-to-magnesium transmetalation. This approach first generates a silyllithium reagent, which is then treated with a magnesium salt like MgBr₂ to furnish the desired silyl Grignard reagent.[4][13] This method offers greater functional group tolerance and can produce stable, storable stock solutions.[4]

| Silyl Grignard Reagent | Common Precursor | Solvent | Typical Application |

| Trimethylsilylmagnesium Chloride | Me₃SiCl | THF | General silylating agent |

| Triethylsilylmagnesium Chloride | Et₃SiCl | THF | Silylation, introduction of a bulkier group |

| tert-Butyldimethylsilylmagnesium Chloride | t-BuMe₂SiCl | THF | Formation of robust silyl ethers |

| Phenyldimethylsilylmagnesium Bromide | PhMe₂SiBr | THF/Ether | Nucleophilic silylation in cross-coupling |

| Triphenylsilylmagnesium Bromide | Ph₃SiBr | THF | Introduction of the triphenylsilyl group |

Structure and Reactivity: Unraveling the Mechanistic Details

4.1 The Schlenk Equilibrium in the Context of Silyl Grignards

Grignard reagents in solution are not simple monomeric RMgX species. They exist in a complex dynamic equilibrium, known as the Schlenk equilibrium, involving the monomer, a dimer, and the corresponding diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species.[1][14][15]

2 R₃SiMgX ⇌ (R₃Si)₂Mg + MgX₂

The position of this equilibrium is highly dependent on the solvent, concentration, temperature, and the nature of the R group and halide. In THF, the equilibrium for many Grignard reagents tends to favor the monomeric R₃SiMgX species, which is generally considered the primary reactive nucleophile.[1][15] The presence of these different species can influence the reactivity and selectivity of the reagent in synthetic applications.

4.2 Diagram: The Schlenk Equilibrium for Silyl Grignard Reagents

Caption: The Schlenk equilibrium for silyl Grignard reagents in solution.

4.3 Factors Influencing Reactivity

The reactivity of silyl Grignard reagents is governed by several factors:

-

Nucleophilicity : The Si-Mg bond is highly polarized, rendering the silicon atom strongly nucleophilic. This allows it to attack a wide range of electrophilic centers.

-

Basicity : Silyl Grignards are also strong bases and will readily deprotonate acidic protons (e.g., from water, alcohols, or terminal alkynes). Reactions must therefore be conducted under strictly anhydrous conditions.[2]

-

Steric Hindrance : The size of the organic groups on the silicon atom significantly impacts its reactivity. For example, a tert-butyldiphenylsilyl Grignard reagent is much more sterically encumbered than a trimethylsilyl Grignard, which can lead to different selectivities in its reactions.

Synthetic Applications in Modern Organic Chemistry

The primary utility of silyl Grignard reagents is as a potent silicon nucleophile for the formation of Si-C bonds.

5.1 As Nucleophiles in C-Si Bond Formation

-

Reactions with Carbonyl Compounds : Silyl Grignards add to aldehydes and ketones to form α-silyl alcohols. This is analogous to the classic Grignard reaction.[16][17]

-

Reactions with Esters and Acid Chlorides : Reaction with esters or acid chlorides typically results in the formation of acylsilanes (silyl ketones) after a workup. These are valuable synthetic intermediates.

-

Ring-Opening of Epoxides : Silyl Grignards can open epoxides to furnish β-hydroxy silanes.

-

Transition-Metal-Catalyzed Cross-Coupling : In recent years, silyl Grignard reagents have been employed in transition-metal-catalyzed cross-coupling reactions to form C(sp³)-Si and C(sp²)-Si bonds, often with iron, cobalt, or copper catalysts.[4][13] This has significantly expanded their synthetic scope.[4]

5.2 Workflow Diagram: Synthetic Utility of Silyl Grignard Reagents

Caption: Key synthetic transformations using silyl Grignard reagents.

Silyl Grignard Reagents in Drug Development: Case Studies

The strategic replacement of a carbon atom with a silicon atom (a "sila-substitution") is a powerful tactic in medicinal chemistry. Silicon's larger atomic radius, lower electronegativity, and different bond lengths compared to carbon can beneficially modulate a drug candidate's properties. Specifically, replacing a metabolically labile carbon, such as a tertiary or quaternary center, with a silyl group can block oxidative metabolism, thereby increasing the compound's half-life and oral bioavailability.

While many methods exist for incorporating silicon, the direct nucleophilic addition of a silyl Grignard reagent to a complex electrophilic intermediate offers a convergent and powerful route. For instance, in the synthesis of sila-analogues of existing drugs, a key carbonyl group in a precursor can be targeted by a custom-synthesized silyl Grignard reagent. This introduces the desired silicon moiety in a single, bond-forming step, providing rapid access to novel chemical matter for structure-activity relationship (SAR) studies. The synthesis of silacyclobutanes, for example, can be achieved via intramolecular Grignard reactions of γ-haloalkylchlorosilanes, creating strained ring systems that are of increasing interest as bioisosteres.[5]

Conclusion and Future Outlook

From their conceptual origins in the early 20th century to their modern role as sophisticated synthetic tools, silyl Grignard reagents have undergone a remarkable evolution. The pioneering work of chemists like Kipping and Gilman established the foundations of organosilicon chemistry, upon which generations of scientists have built.[6][7][8] Today, our understanding of their synthesis, structure via the Schlenk equilibrium, and reactivity allows for their precise application in constructing complex molecules.

The future of silyl Grignard chemistry is bright. The continued development of new transition-metal-catalyzed cross-coupling reactions will further broaden their scope.[4][13] As the demand for metabolically robust and structurally novel drug candidates grows, the strategic use of silyl Grignard reagents to introduce silicon bioisosteres will undoubtedly become an even more critical tool in the arsenal of the medicinal chemist. The journey of this silicon-based nucleophile is a testament to the power of fundamental research in organometallic chemistry to drive innovation in fields as diverse as materials science and human health.

References

- Organic Syntheses Procedure. Silane, trimethyl (4-phenyl-1,3-butadienyl)-, (E,E) - Organic Syntheses Procedure.

- Organic Syntheses Procedure. A. - Preparation of tmpMgCl·LiCl. - Organic Syntheses Procedure.

-

Gelest, Inc. GRIGNARD REAGENTS AND SILANES. Available from: [Link].

-